Thalidomide-propargyl-O-PEG4-C2-acid
Description
Foundational Principles of the Ubiquitin-Proteasome System in Cellular Homeostasis
The Ubiquitin-Proteasome System (UPS) is a fundamental and highly regulated proteolytic machinery within eukaryotic cells, essential for maintaining cellular protein homeostasis, or proteostasis. thermofisher.comnih.govnih.gov This system is responsible for the degradation of the majority of short-lived, misfolded, or damaged proteins, thereby ensuring protein quality control and regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and immune responses. thermofisher.comnih.govyoutube.com
The process of degradation via the UPS involves two distinct and sequential steps: nih.gov
Ubiquitination: The target protein is tagged for destruction through the covalent attachment of a small, 76-amino acid protein called ubiquitin. youtube.comresearchgate.net This tagging process is an enzymatic cascade involving three key enzymes:
E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent reaction. lifeandbiology.comfrontiersin.org
E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from the E1 enzyme. lifeandbiology.comfrontiersin.org
E3 (Ubiquitin ligase): Provides substrate specificity by recognizing the target protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. lifeandbiology.comfrontiersin.org The human genome encodes over 600 E3 ligases, highlighting the specificity of this system. frontiersin.org Successive rounds of this process lead to the formation of a polyubiquitin (B1169507) chain on the substrate, which acts as a degradation signal. cellsignal.com Chains linked through lysine 48 (K48) of ubiquitin are the canonical signal for proteasomal degradation. nih.govportlandpress.com
Proteasomal Degradation: The polyubiquitinated protein is then recognized by the 26S proteasome, a large, multi-subunit protease complex. thermofisher.comlifeandbiology.com The proteasome unfolds the tagged protein, cleaves it into small peptides, and releases the ubiquitin molecules for reuse in subsequent degradation cycles. researchgate.netlifeandbiology.comcellsignal.com
Dysfunction of the UPS can lead to the accumulation of unwanted proteins, a hallmark of various diseases, including cancer and neurodegenerative disorders. youtube.comfrontiersin.org
Elucidation of Proteolysis-Targeting Chimeras (PROTACs) as a Modality for Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are an innovative class of therapeutic agents designed to co-opt the cell's native UPS to selectively eliminate disease-causing proteins. wikipedia.orgcas.org First conceptualized in 2001, PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase. nih.govrsc.org
Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology (requiring sustained binding to a protein's active site to block its function), PROTACs employ an event-driven mechanism. nih.govportlandpress.com They act catalytically, meaning a single PROTAC molecule can orchestrate the degradation of multiple target protein molecules before being recycled to repeat the process. wikipedia.orgcas.orgnih.gov This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations, which can potentially reduce off-target effects. portlandpress.comtandfonline.com A key advantage of this modality is its ability to target proteins that have historically been considered "undruggable," such as transcription factors and scaffolding proteins, which may lack the well-defined binding pockets necessary for traditional inhibition. nih.govnih.gov
Compositional Architecture of Heterobifunctional Protein Degraders: E3 Ligase Ligand, Linker, and Target Protein Ligand
The defining feature of a PROTAC is its tripartite architecture, consisting of three covalently joined components: nih.govnih.govprecisepeg.com
Target Protein Ligand: Often referred to as the "warhead," this component is a molecule designed to bind with high selectivity to the protein of interest (POI) that is slated for degradation. sigmaaldrich.comfrontiersin.org
E3 Ligase Ligand: This moiety engages a specific E3 ubiquitin ligase. frontiersin.org While hundreds of E3 ligases exist, a limited number have been successfully hijacked for PROTAC development, with the most common being Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAP). frontiersin.orgfrontiersin.orgnih.gov
Linker: This chemical tether connects the target protein ligand to the E3 ligase ligand. rsc.orgprecisepeg.com The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, composition, and the points at which it is attached to the two ligands profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). rsc.orgprecisepeg.comnih.gov
The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, thereby forming the ternary complex. rsc.org This induced proximity positions the E3 ligase to efficiently transfer ubiquitin molecules to the POI, marking it for subsequent recognition and degradation by the proteasome. nih.govnih.gov
Strategic Positioning of Thalidomide-propargyl-O-PEG4-C2-acid as a Multifunctional Scaffold in Degrader Chemistry
The synthesis of effective PROTACs can be a complex and resource-intensive process. To accelerate discovery, the field increasingly relies on pre-functionalized, versatile building blocks. This compound is a prime example of such a strategic scaffold, engineered to streamline the construction of novel PROTACs. This compound integrates the essential components of a PROTAC into a single, ready-to-use molecule.
| Component | Function within the Scaffold | Chemical Rationale |
| Thalidomide (B1683933) | E3 Ligase Ligand | Thalidomide and its derivatives are well-characterized ligands for the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. frontiersin.orgnih.gov |
| -O-PEG4- | Linker Element | The tetraethylene glycol (PEG4) chain provides a flexible, hydrophilic spacer. PEG linkers are known to improve the aqueous solubility and pharmacokinetic properties of PROTACs. precisepeg.combiochempeg.com |
| Propargyl Group | Reactive Handle for Conjugation | The terminal alkyne of the propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. medchemexpress.comiris-biotech.deiris-biotech.de This allows for straightforward coupling to a target protein ligand containing a complementary azide (B81097) group. |
| -C2-acid (Carboxylic Acid) | Orthogonal Reactive Handle | The terminal carboxylic acid provides a second, distinct point for chemical modification. It can be activated to react with primary amines to form stable amide bonds, offering an alternative conjugation strategy for attaching a target ligand. creative-biolabs.comrsc.orgbiosyn.com |
This multifunctional architecture positions this compound as a highly valuable tool in medicinal chemistry. It provides the CRBN-recruiting element and a flexible linker, equipped with two distinct and orthogonal reactive handles (an alkyne and a carboxylic acid). This design allows researchers to rapidly and efficiently synthesize libraries of new PROTACs by coupling a wide variety of target-binding ligands, significantly accelerating the discovery of novel protein degraders.
Properties
Molecular Formula |
C27H32N2O11 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33) |
InChI Key |
DXZMKHJBEXAYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Molecular Recognition and Functional Modulation of the Cereblon Crbn E3 Ubiquitin Ligase by Thalidomide Based Ligands
Structural Determinants of Thalidomide (B1683933) Binding to the Cereblon (CRBN) Substrate Receptor
The precise interaction between thalidomide-based ligands and CRBN is dictated by specific structural features of both the drug molecule and the protein's binding pocket. This interaction is highly dependent on the ligand's chemical structure, particularly its glutarimide (B196013) ring and stereochemistry.
The binding of thalidomide to CRBN is primarily mediated by its glutarimide ring, which fits into a shallow binding pocket on the surface of CRBN. researchgate.netnih.gov This pocket is notably characterized by three tryptophan residues (the "tri-Trp pocket"). researchgate.netnitech.ac.jp X-ray crystallography studies have revealed that the glutarimide ring forms a set of conserved hydrogen bonds with the backbone nitrogen of Trp380 and the side chains of His378 and Asn351. nih.gov The phthalimide (B116566) portion of the thalidomide molecule remains solvent-exposed and does not significantly contribute to the direct binding with CRBN; instead, it plays a crucial role in the subsequent recruitment of new substrates. nih.govnih.gov The integrity of the glutarimide ring is essential for this interaction, as compounds lacking the ring amide or its carbonyl groups show no binding. researchgate.net
Thalidomide possesses a chiral center on its glutarimide ring, resulting in two optical isomers: (S)-thalidomide and (R)-thalidomide. nih.gov These enantiomers exhibit different binding affinities for CRBN, which in turn influences their biological activity. Biochemical and structural studies have consistently shown that the (S)-enantiomer binds to CRBN with an approximately 6- to 10-fold stronger affinity than the (R)-enantiomer. nih.govrsc.orgresearchgate.netsemanticscholar.org
The structural basis for this preference lies in the conformation of the glutarimide ring within the binding pocket. The (S)-enantiomer binds in a "relaxed" conformation that is energetically favorable. researchgate.netsemanticscholar.org In contrast, the (R)-enantiomer must adopt a twisted and less stable conformation to avoid steric clashes within the binding site, resulting in weaker engagement. nih.gov This difference in binding affinity is a key determinant of the stereospecific effects of thalidomide, with the (S)-enantiomer being primarily responsible for both the therapeutic and teratogenic effects mediated through CRBN. rsc.orgnih.govresearchgate.net
| Enantiomer | Relative Binding Affinity to CRBN | Binding Conformation | Primary Associated Effects |
|---|---|---|---|
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer rsc.orgresearchgate.net | Relaxed, energetically favorable researchgate.net | Immunomodulatory, Anti-cancer, Teratogenic rsc.orgnih.gov |
| (R)-Thalidomide | Weaker binding affinity nih.govresearchgate.net | Twisted, higher energy state nih.gov | Sedative (CRBN-independent) rsc.org |
Advanced Linker Architectures and Orthogonal Functionalization Within Thalidomide Propargyl O Peg4 C2 Acid
Polyethylene (B3416737) Glycol (PEG) Moieties as Customizable Linker Components in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC structures. The introduction of PEG chains can enhance the aqueous solubility of PROTAC molecules and influence their cell permeability. The ability to systematically alter the length of the PEG linker by using chains of varying lengths allows for the optimization of the degradation efficiency of the resulting PROTAC. Furthermore, the use of bifunctionalized PEG linkers enables the straightforward and rapid assembly of molecules with diverse linker groups, accelerating the discovery of potent degraders.
Optimization of PEG Linker Length (Tetraethylene Glycol, PEG4) and Flexibility for Ternary Complex Formation
The length and flexibility of the linker connecting the two ligands of a PROTAC are critical determinants of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The tetraethylene glycol (PEG4) linker in Thalidomide-propargyl-O-PEG4-C2-acid provides a specific length and degree of flexibility that has been empirically shown to be effective in many PROTAC designs.
The optimal linker length is crucial for achieving maximal interaction between the target protein and the E3 ligase, which in turn leads to efficient ubiquitination and subsequent degradation of the target. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding modes. The PEG4 linker offers a balance, providing sufficient length to span the distance between the target protein and the E3 ligase while its inherent flexibility can accommodate the conformational adjustments required for optimal protein-protein interactions within the ternary complex.
Implementation of the Propargyl Moiety as a "Click Chemistry" Handle in this compound
The terminal alkyne of the propargyl group in this compound serves as a versatile chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This feature allows for the modular and straightforward conjugation of this thalidomide-based E3 ligase ligand to a target protein-binding ligand that has been functionalized with a complementary azide (B81097) group.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc) for Modular Bioconjugation in Degrader Synthesis
The most prominent click reaction utilized in this context is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the thalidomide-PEG portion to the target protein ligand. The CuAAC reaction is highly efficient and proceeds under mild conditions, making it compatible with a wide range of functional groups present in complex biomolecules. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linkers and target ligands, facilitating the optimization of their degradation activity.
The "click chemistry" platform enables a parallel synthesis approach, where different azide-containing target protein ligands can be readily coupled with the alkyne-functionalized thalidomide (B1683933) linker. This strategy has been successfully employed in the development of PROTACs for various targets, including the BET bromodomain protein BRD4.
Exploration of Orthogonal Reactivity and Bio-orthogonal Applications of the Propargyl Group
The propargyl group's reactivity is largely orthogonal to the functional groups typically found in biological systems, meaning it does not readily react with endogenous molecules. This property is essential for bio-orthogonal chemistry, where chemical reactions can be performed in a living system without interfering with native biochemical processes. While the CuAAC reaction itself is not always suitable for direct use in living cells due to the toxicity of the copper catalyst, the propargyl handle can participate in other bio-orthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst.
This opens up possibilities for more advanced applications, such as the in situ assembly of PROTACs within cells. For example, a propargyl-containing thalidomide derivative could be administered to cells along with an azide-modified target protein ligand, leading to the intracellular formation of the active PROTAC. This approach could potentially improve the cellular uptake and therapeutic window of PROTACs.
Utilization of the Carboxylic Acid (C2-acid) as a Versatile Conjugation Handle in this compound
In addition to the propargyl group, this compound features a terminal carboxylic acid (a two-carbon acid, or C2-acid). This functional group provides an alternative and versatile point of conjugation, further enhancing the modularity of this degrader building block.
The carboxylic acid can be activated to form a reactive intermediate that readily couples with primary amines on a target protein ligand to form a stable amide bond. Common activating agents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium-based reagents such as HATU. This conjugation strategy offers a reliable and widely used method for connecting the E3 ligase ligand to the target-binding moiety.
The presence of two distinct and orthogonal reactive handles—the propargyl group and the carboxylic acid—in this compound provides researchers with significant flexibility in designing and synthesizing PROTACs. This dual functionality allows for the use of different coupling chemistries to attach various target protein ligands, expanding the scope of potential PROTAC architectures that can be explored.
Chemical Reactivity of the Carboxylic Acid Group for Amide, Ester, and Other Coupling Reactions.
The terminal carboxylic acid group of this compound is a highly versatile functional handle for the synthesis of PROTACs. Its reactivity allows for the formation of stable covalent bonds with various functional groups on a target protein ligand, most commonly through amide and ester linkages.
Amide Bond Formation: The formation of an amide bond is the most prevalent conjugation strategy in PROTAC synthesis due to the high stability of the resulting linkage. The direct reaction between the carboxylic acid of the linker and an amine on the target protein ligand is generally inefficient and requires activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents.
Commonly employed methods include the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. fishersci.co.uk Alternatively, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also widely used for their high coupling efficiency.
Interactive Data Table: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, suitable for hindered amines. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reaction times, high yields. |
Ester Bond Formation: While less common than amide bonds for the final PROTAC assembly due to their potential susceptibility to hydrolysis, ester linkages can also be formed from the carboxylic acid group. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic conditions, is a classical method for ester formation. However, for complex molecules like PROTACs, milder methods are often preferred. These can include Steglich esterification, which utilizes DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or activation of the carboxylic acid to an acid chloride followed by reaction with an alcohol.
Other Coupling Reactions: Beyond amide and ester formation, the carboxylic acid can be converted to other functional groups to enable different conjugation chemistries. For instance, it can be reduced to an alcohol, which can then be used in etherification reactions. Alternatively, it can be converted to an acyl azide for Curtius rearrangement to form an isocyanate, providing a handle for urea (B33335) or carbamate (B1207046) linkages.
Strategic Positioning of the C2-acid Moiety to Optimize Linker Exit Vectors and Spatial Orientation.
The exit vector determines the trajectory of the linker away from the E3 ligase, which in turn influences the possible conformations the PROTAC can adopt. This is paramount for the successful formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com An optimized spatial orientation is necessary to bring the lysine (B10760008) residues on the target protein surface into proximity with the ubiquitin-loaded E2 enzyme associated with the E3 ligase, thereby facilitating efficient ubiquitination and subsequent degradation.
The C2-acid moiety provides a degree of conformational flexibility that allows the PROTAC to adopt a range of spatial arrangements. This flexibility can be advantageous in accommodating different target proteins with varying surface topographies. The length and composition of the PEG4 spacer further contribute to this adaptability, allowing the PROTAC to span the distance between the E3 ligase and the target protein effectively.
Interactive Data Table: Factors Influenced by the C2-Acid Exit Vector
| Factor | Description | Implication for PROTAC Efficacy |
| Spatial Orientation | The relative positioning of the target protein and the E3 ligase in the ternary complex. | A productive orientation is essential for efficient ubiquitin transfer. |
| Ternary Complex Stability | The thermodynamic stability of the protein-PROTAC-protein complex. | A more stable complex can lead to more efficient degradation. |
| Linker Conformation | The three-dimensional shape adopted by the linker. | Influences the ability of the PROTAC to bridge the two proteins effectively. |
| Solvent Accessibility | The extent to which the linker is exposed to the solvent. | Can impact the physicochemical properties of the PROTAC, such as solubility. |
Synthetic Methodologies and Chemical Biology Applications of Thalidomide Propargyl O Peg4 C2 Acid Scaffolds
General Synthetic Routes for Constructing E3 Ligase Ligand-Linker Conjugates
The synthesis of E3 ligase ligand-linker conjugates, such as those derived from thalidomide (B1683933), is a cornerstone of PROTAC development. These synthetic efforts are characterized by a modular approach, allowing for the systematic variation of the linker to fine-tune the properties of the final degrader. The construction of these conjugates typically involves the derivatization of an E3 ligase ligand, in this case, a thalidomide analog, with a linker that possesses a reactive functional group for subsequent attachment to a protein of interest (POI) ligand.
Several synthetic strategies have been developed for the preparation of thalidomide-based conjugates. nih.gov A common approach involves the modification of the phthalimide (B116566) ring of thalidomide or its analogs, such as pomalidomide (B1683931) and lenalidomide. For instance, 4-hydroxythalidomide can be alkylated at the phenolic hydroxyl group to introduce the linker. medchemexpress.com Alternatively, nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide with an amine-terminated linker is a widely used method to create a stable ether linkage. nih.gov
The linkers themselves are often composed of polyethylene (B3416737) glycol (PEG) chains or alkyl chains of varying lengths. nih.gov These chains can be functionalized with a variety of reactive handles to facilitate conjugation to the POI ligand. Common functionalities include carboxylic acids, amines, and, increasingly, bioorthogonal groups like alkynes and azides for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov
The following table summarizes common linker types and conjugation chemistries employed in the synthesis of E3 ligase ligand-linker conjugates:
| Linker Type | Functional Group for Conjugation | Common Conjugation Chemistry | Reference |
| PEG | Carboxylic Acid | Amide bond formation (e.g., with EDC, HATU) | broadpharm.com |
| Alkyl | Amine | Amide bond formation, Reductive amination | musechem.com |
| PEG/Alkyl | Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |
| PEG/Alkyl | Azide (B81097) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Strain-promoted alkyne-azide cycloaddition (SPAAC) |
Modular Assembly Approaches for PROTACs and Other Chemical Probes Utilizing Thalidomide-propargyl-O-PEG4-C2-acid
The "this compound" scaffold is ideally suited for modular assembly approaches in the construction of PROTACs and other chemical probes. nih.gov This modularity allows for the rapid generation of a diverse range of molecules by combining different building blocks. The two key reactive handles on this scaffold, the propargyl group and the carboxylic acid, enable two distinct and highly efficient conjugation strategies.
The terminal alkyne of the propargyl group is a versatile handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility, making it an excellent choice for the final conjugation step in PROTAC synthesis. In this approach, a library of target protein ligands functionalized with an azide group can be readily "clicked" onto the "this compound" to generate a library of PROTACs.
Alternatively, the carboxylic acid functionality allows for standard amide bond formation with an amine-containing POI ligand. This is a robust and well-established method in medicinal chemistry, often employing coupling reagents such as HATU or EDC.
This dual-functionality allows for a flexible and modular approach to PROTAC synthesis, as illustrated in the table below:
| Functional Handle on Thalidomide Scaffold | Complementary Handle on POI Ligand | Conjugation Chemistry | Key Features | Reference |
| Propargyl (Alkyne) | Azide | CuAAC ("Click" Chemistry) | High efficiency, bioorthogonal, mild reaction conditions | nih.gov |
| Carboxylic Acid | Amine | Amide Bond Formation | Robust, well-established, variety of coupling reagents available | musechem.com |
Design and Synthesis of Degrader Libraries and Combinatorial Chemistry Approaches
The modular nature of PROTACs and the synthetic versatility of scaffolds like "this compound" are highly conducive to the design and synthesis of degrader libraries. nih.gov By systematically varying the components of the PROTAC—the E3 ligase ligand, the linker, and the POI ligand—researchers can explore the structure-activity relationships (SAR) that govern degradation efficacy.
The "this compound" scaffold is a valuable tool in this process as it allows for the rapid assembly of a library of degraders with a constant E3 ligase ligand and a variable POI ligand, connected via a consistent linker. This approach enables the direct assessment of how different POI ligands impact degradation, while minimizing variables related to the linker or E3 ligase binding.
Combinatorial chemistry approaches can be employed to further accelerate the discovery of potent and selective degraders. For example, a collection of azide-functionalized POI ligands can be reacted in parallel with the "this compound" in a multi-well plate format to quickly generate a library of PROTACs for high-throughput screening.
The following table outlines a strategy for building a degrader library using the subject compound:
| Library Component | Variation | Purpose of Variation | Synthetic Approach |
| E3 Ligase Ligand | Constant (Thalidomide) | Maintain consistent E3 ligase engagement | Use of "this compound" as the core scaffold |
| Linker | Constant (propargyl-O-PEG4-C2-acid) | Isolate the effect of the POI ligand | Use of "this compound" as the core scaffold |
| POI Ligand | Varied (Library of azide- or amine-functionalized ligands) | Explore different protein targets and optimize binding affinity | Parallel synthesis via CuAAC or amide bond formation |
Mechanistic Dissection and Structure Activity Relationship Sar Studies of Protacs Derived from Thalidomide Propargyl O Peg4 C2 Acid
Biochemical Characterization of Ternary Complex Formation and Stability
The cornerstone of PROTAC action is the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The stability and conformation of this complex are paramount for efficient ubiquitination of the target protein. researchgate.net For PROTACs derived from Thalidomide-propargyl-O-PEG4-C2-acid, the thalidomide (B1683933) moiety binds to the CRBN E3 ligase, while the other end of the molecule engages the protein of interest (POI). medchemexpress.comrsc.org
The formation of this ternary complex is a dynamic equilibrium involving multiple binding events. researchgate.net Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to characterize the thermodynamics and kinetics of these interactions. nih.gov These studies measure the binding affinities of the PROTAC for both the target protein and CRBN individually (binary affinities) and the affinity of the ternary complex formation. A key parameter derived from these studies is the cooperativity (α), which indicates whether the binding of one protein partner enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other. researchgate.net Favorable protein-protein interactions within the ternary complex, facilitated by the specific geometry of the this compound linker, can lead to positive cooperativity and a more stable and long-lived complex, which is often correlated with enhanced degradation efficiency. nih.govrsc.org
| Parameter | Description | Significance |
| Binary Affinity (KD) | The dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase alone. | Influences the initial engagement of the PROTAC with its binding partners. |
| Ternary Complex Affinity (KD) | The dissociation constant for the fully assembled target protein-PROTAC-E3 ligase complex. | A measure of the overall stability of the ternary complex. |
| Cooperativity (α) | A factor that quantifies the influence of the first binding event on the second. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | Positive cooperativity is often a hallmark of efficient degraders, as it signifies favorable interactions between the recruited proteins. |
| Half-life (t1/2) | The time it takes for half of the ternary complex to dissociate. | A longer half-life provides a greater window of opportunity for ubiquitin transfer to occur. |
Elucidation of Ubiquitin Transfer Kinetics and Proteasomal Degradation Efficiency
Biochemical assays are used to monitor the kinetics of ubiquitination. These assays typically involve incubating the purified target protein, CRBN, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PROTAC, followed by detection of polyubiquitinated target protein via Western blotting or mass spectrometry. The efficiency of subsequent proteasomal degradation is then assessed in cell-based assays by measuring the decrease in the levels of the target protein over time and at various PROTAC concentrations. Key parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum level of degradation) are determined from these experiments. arxiv.org
Application of Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) to PROTAC-Mediated Complexes
To gain atomic-level insights into the architecture of PROTAC-mediated ternary complexes, structural biology techniques are indispensable. researchcorridor.orgresearchcorridor.org X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing how PROTACs, including those with thalidomide-based linkers, orchestrate the interaction between the target protein and the E3 ligase. researchcorridor.orgnanoimagingservices.comunl.pt
Quantitative Structure-Activity Relationship (QSAR) Analysis in Optimizing Degrader Potency and Selectivity
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of PROTACs, QSAR models can be developed to correlate various physicochemical properties of the linker with degradation potency (DC50) and selectivity. arxiv.org
Correlating Linker Design Parameters (Length, Rigidity, Hydrophobicity) with Degradation Profiles
The properties of the linker, such as its length, rigidity, and hydrophobicity, significantly impact the degradation profile of a PROTAC. nih.govarxiv.org
Length: The length of the linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase. wisc.edu For the this compound linker, the PEG4 unit provides a specific length and degree of flexibility. Systematic studies involving varying the number of PEG units have shown that there is often an optimal linker length for maximal degradation, a phenomenon sometimes referred to as the "linker hook effect". nih.gov
Rigidity: The rigidity of the linker can influence the conformational freedom of the PROTAC and, consequently, the stability of the ternary complex. nih.gov The propargyl group in the specified linker introduces a degree of rigidity. The balance between flexibility and rigidity is crucial; a highly flexible linker may have a high entropic penalty upon binding, while a very rigid linker may not allow for the necessary conformational adjustments to form a stable ternary complex. nih.gov
| Linker Parameter | Impact on Degradation Profile |
| Length | Optimal length is crucial for productive ternary complex formation; too short or too long can be detrimental. |
| Rigidity | A balance is required to minimize entropic loss upon binding while allowing for necessary conformational flexibility. |
| Hydrophobicity | Affects solubility, cell permeability, and can influence non-specific binding. |
Investigating the Impact of Linker Connection Points and Stereoisomerism on Target Protein Degradation
The points at which the linker is attached to the thalidomide and target-binding ligands are critical for achieving a productive ternary complex geometry. nih.govnih.gov For thalidomide, different attachment points on the phthalimide (B116566) ring can significantly alter the presentation of the target protein to CRBN, thereby affecting degradation efficiency and even the profile of off-target proteins that might be degraded. nih.govresearchgate.net
Furthermore, thalidomide is a chiral molecule, existing as (R)- and (S)-enantiomers. The stereochemistry at the glutarimide (B196013) ring is known to be important for its interaction with CRBN. rsc.orgresearchgate.net Consequently, the stereoisomerism of the thalidomide moiety within the PROTAC can have a profound impact on the stability of the ternary complex and the resulting degradation efficiency.
Global Proteomic Profiling for Identifying On-Target Degradation and Unintended Neo-Substrates
While PROTACs are designed to be highly selective, it is essential to assess their impact on the entire proteome. biospectrumasia.com Global proteomic techniques, such as mass spectrometry-based proteomics, are used to quantify the levels of thousands of proteins in cells treated with a PROTAC. This allows for the confirmation of on-target degradation and the identification of any unintended "neo-substrates" that may be degraded. nih.gov
The recruitment of CRBN by the thalidomide moiety can sometimes lead to the degradation of its natural neo-substrates, such as IKZF1 and IKZF3. dntb.gov.ua Proteomic profiling can determine whether a PROTAC derived from this compound retains this activity. This information is crucial for understanding the full pharmacological profile of the degrader and for identifying potential off-target effects.
Advanced Research Trajectories and Translational Prospects in Targeted Protein Degradation
Development of Novel Degrader Modalities Beyond Traditional PROTACs Leveraging this Scaffold
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that traditionally induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The Thalidomide-propargyl-O-PEG4-C2-acid scaffold, which incorporates a Cereblon (CRBN) E3 ligase ligand (thalidomide) and a flexible polyethylene (B3416737) glycol (PEG) linker, is expertly designed for constructing these molecules. However, its utility extends beyond conventional PROTACs, enabling the assembly of several innovative degrader modalities.
The inherent modularity of this scaffold allows for its incorporation into more sophisticated designs that aim to overcome the limitations of traditional PROTACs and expand the scope of TPD. These novel modalities include:
Light-Inducible PROTACs (opto-PROTACs): By incorporating a photolabile caging group, degraders can be developed that remain inactive until activated by a specific wavelength of light. This affords precise spatiotemporal control over protein degradation, a feature highly desirable for both research applications and minimizing off-target effects in therapy. The this compound scaffold can be conjugated to a photocleavable warhead to achieve this light-inducible activity.
Antibody-PROTAC Conjugates: To enhance tissue or cell-type specificity, the scaffold can be attached to a monoclonal antibody that targets a specific cell surface antigen. This approach directs the degrader molecule preferentially to the desired cell population, potentially increasing therapeutic efficacy while reducing systemic exposure and associated toxicities.
Autophagy-Targeting Chimeras (ATTECs): Instead of the ubiquitin-proteasome system, ATTECs utilize the autophagy-lysosomal pathway for protein degradation. This can be achieved by linking the thalidomide (B1683933) moiety to a molecule that binds to autophagy-related proteins, thereby redirecting the target protein to the autophagosome for elimination. This modality is particularly promising for degrading protein aggregates or entire organelles.
Homo-PROTACs: These molecules are designed with two identical E3 ligase ligands. A homo-PROTAC assembled from the thalidomide-based scaffold would target the CRBN E3 ligase for autoubiquitination and subsequent degradation, providing a method to modulate the activity of the degradation machinery itself.
| Degrader Modality | Mechanism of Action | Key Advantage | Role of the Scaffold |
|---|---|---|---|
| Traditional PROTAC | Forms a ternary complex between the target protein and an E3 ligase, leading to proteasomal degradation. | Catalytic degradation of target proteins. | Provides the E3 ligase ligand (Thalidomide) and a linker for conjugation to a target protein ligand. |
| Opto-PROTAC | Degradation is activated by a specific wavelength of light, offering spatiotemporal control. | High precision, reduced off-target effects. | Can be conjugated to a photocaged warhead, enabling light-dependent activity. |
| Antibody-PROTAC Conjugate | An antibody directs the degrader to specific cell types. | Enhanced tissue specificity and therapeutic index. | The entire PROTAC molecule built from the scaffold is attached as a payload to an antibody. |
| ATTEC | Redirects target proteins to the autophagy-lysosomal pathway for degradation. | Ability to degrade protein aggregates and organelles. | The Thalidomide moiety is replaced or supplemented with an autophagy-targeting ligand. |
| Homo-PROTAC | Induces the degradation of the E3 ligase itself through dimerization and autoubiquitination. | Modulation of the protein degradation machinery. | Two units of the scaffold's E3 ligase ligand are linked together. |
Strategies for Conjugation to Diverse Target Protein Ligands for Broadened Therapeutic Scope
A significant advantage of the this compound scaffold is its built-in chemical handles that facilitate straightforward and efficient conjugation to a wide array of target protein ligands. This versatility is crucial for expanding the reach of TPD to a diverse set of disease-relevant proteins. The scaffold possesses two primary functional groups for conjugation: a terminal propargyl group and a carboxylic acid.
Click Chemistry: The propargyl group, which contains a terminal alkyne, is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions. Researchers can readily synthesize target protein ligands bearing an azide (B81097) group and "click" them onto the scaffold, rapidly generating a library of potential degraders for screening.
Amide Bond Formation: The terminal carboxylic acid provides an alternative and widely used conjugation point. Through standard peptide coupling chemistry, the acid can be activated and reacted with a primary or secondary amine on a target protein ligand to form a stable amide bond. This classic method offers a robust and reliable way to link the scaffold to ligands that are more amenable to synthesis with an amine handle.
The availability of these two distinct and highly reliable conjugation strategies allows for the linkage of the CRBN-recruiting element to virtually any small molecule ligand, greatly broadening the potential therapeutic scope to include kinases, nuclear receptors, scaffolding proteins, and transcription factors.
| Conjugation Strategy | Functional Group on Scaffold | Required Functional Group on Target Ligand | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Propargyl (Alkyne) | Azide | Triazole | High efficiency, high specificity, mild reaction conditions. |
| Amide Coupling | Carboxylic Acid | Amine (Primary/Secondary) | Amide | Robust, widely used in medicinal chemistry, forms a stable bond. |
Innovation in Analytical and Imaging Techniques for Real-Time Monitoring of Degradation Processes
Evaluating the efficacy and mechanism of action of degraders synthesized from the this compound scaffold requires sophisticated analytical techniques. While traditional methods like Western blotting and mass spectrometry provide quantitative data on protein levels, recent innovations are enabling more dynamic and real-time monitoring of the degradation process within living cells.
A key feature of the scaffold is the propargyl group, which can be leveraged for imaging applications. By using click chemistry to attach a fluorescent dye (e.g., an azide-modified fluorophore) to the scaffold, researchers can create fluorescently-labeled degraders. These probes allow for the direct visualization of the degrader's uptake, subcellular localization, and engagement with its target using advanced microscopy techniques such as:
Confocal Microscopy and Live-Cell Imaging: These methods can track the fluorescent degrader in real-time, providing insights into its distribution and kinetics within cellular compartments.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These proximity-based assays can be designed to monitor the formation of the crucial ternary complex (Target Protein-Degrader-CRBN) in living cells. By tagging the target protein and CRBN with appropriate energy donor and acceptor pairs, the induced proximity driven by the degrader can be measured in real-time.
These advanced imaging and analytical methods are invaluable for understanding the complex biology of targeted degradation, optimizing degrader design, and confirming the mechanism of action.
| Technique | Principle | Information Gained | Relevance of Scaffold |
|---|---|---|---|
| Western Blot / Mass Spectrometry | Quantification of total protein levels in cell lysates. | Measures degradation efficacy (DC50) and kinetics. | Standard method to validate the activity of degraders built from the scaffold. |
| Live-Cell Imaging | Microscopy of cells treated with a fluorescently labeled degrader. | Real-time tracking of degrader uptake, distribution, and target engagement. | The propargyl group allows for easy fluorescent labeling via click chemistry. |
| FRET/BRET Assays | Measures molecular proximity between two fluorescently or luminescently tagged proteins. | Real-time monitoring of ternary complex formation in living cells. | Used to confirm the "induced proximity" mechanism of degraders synthesized from the scaffold. |
| Immunofluorescence Microscopy | Uses antibodies to visualize the location and abundance of the target protein within fixed cells. | Provides spatial information on where protein degradation is occurring. | Visual confirmation of target protein knockdown. |
Bioengineering Applications of this compound in Synthetic Biology and Chemical Genetics
Beyond its therapeutic potential, this compound serves as a powerful tool in bioengineering and chemical genetics for dissecting complex biological systems. By enabling the rapid and specific degradation of virtually any protein of interest, it allows researchers to probe protein function with a level of control that can surpass traditional genetic methods.
Chemical Genetics: This approach uses small molecules to modulate protein function. Degraders built from the scaffold act as "chemical knockouts," allowing for the acute depletion of a target protein. This can reveal the immediate consequences of a protein's absence, avoiding the compensatory mechanisms that can arise during slower, genetic-based knockdown (e.g., RNAi) or knockout (e.g., CRISPR).
Target Validation: In drug discovery, confirming that the modulation of a specific protein will have a therapeutic benefit is a critical step. Degraders provide a rapid method for target validation; if degrading a protein produces the desired biological outcome in a disease model, it strengthens the rationale for developing drugs against that target.
Controlling Synthetic Biology Circuits: In synthetic biology, engineers design and build novel biological pathways and circuits. Degraders can be used as external chemical inputs to control these circuits. For instance, a degrader could be used to turn "off" a circuit by degrading a key protein component, offering a reversible and tunable control mechanism.
The ability to rapidly synthesize a specific degrader for a new protein target makes this scaffold an indispensable tool for academic and industrial researchers aiming to understand and manipulate cellular biology.
Addressing Current Challenges and Pioneering Future Opportunities in Degrader-Based Therapeutics Development
The development of degrader-based therapeutics is a rapidly advancing field, but it is not without its challenges. Molecules like those derived from the this compound scaffold often have high molecular weights and complex structures, which can present hurdles for achieving desirable drug-like properties.
Current Challenges:
Rational Design: Predicting the optimal linker length and composition to facilitate a stable and productive ternary complex remains difficult. Much of the current development process relies on empirical screening rather than rational, structure-based design.
The "Hook Effect": At high concentrations, bifunctional degraders can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the active ternary complex and reduces degradation efficacy.
Mechanisms of Resistance: As with other therapies, cancer cells and other pathogens can develop resistance to degraders, often through mutations in the target protein or the E3 ligase that prevent binding.
Despite these challenges, the future of TPD is bright, with numerous opportunities to expand its therapeutic potential.
Pioneering Future Opportunities:
Expanding the E3 Ligase Toolbox: While thalidomide and its derivatives effectively recruit CRBN, the human genome encodes over 600 E3 ligases. Developing ligands for other E3 ligases, particularly those with tissue-specific expression, could enable more targeted therapies with fewer side effects.
Targeting the "Undruggable" Proteome: Perhaps the greatest promise of TPD is its ability to target proteins that have historically been considered "undruggable" with traditional small-molecule inhibitors. This includes scaffolding proteins and transcription factors that lack a well-defined active site.
Development of Molecular Glues: In addition to bifunctional PROTACs, there is growing interest in identifying "molecular glue" degraders. These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein without the need for a linker, potentially offering better drug-like properties.
Computational and AI-Driven Design: Advances in computational chemistry and artificial intelligence are beginning to enable more predictive modeling of ternary complex formation and degrader properties, which could significantly accelerate the design and optimization of new therapeutic agents.
| Challenge | Description | Future Opportunity |
|---|---|---|
| Poor "Drug-like" Properties | High molecular weight can lead to low permeability and bioavailability. | Discovery of smaller "molecular glue" degraders; improved computational models for predicting properties. |
| Rational Design | Difficulty in predicting optimal linker and ligand combinations for effective ternary complex formation. | AI-driven platforms and structural biology to guide the design of new degraders. |
| Acquired Resistance | Mutations in the target protein or E3 ligase can prevent degrader binding. | Using degraders that recruit different E3 ligases; combination therapies. |
| Limited E3 Ligase Recruitment | Most current degraders rely on a small number of E3 ligases like CRBN and VHL. | Identifying ligands for the >600 other human E3 ligases to enable tissue-specific degradation. |
Q & A
Q. What statistical frameworks validate teratogenicity markers across heterogeneous datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
